molecular formula C18H12F2N2O2 B15137879 Antifungal agent 78

Antifungal agent 78

Cat. No.: B15137879
M. Wt: 326.3 g/mol
InChI Key: ALNHRURERPZLOR-OAHLLOKOSA-N
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Description

Antifungal agent 78, also known as compound 25am, is a potent antifungal compound that has shown significant activity against Fusarium graminearum with an EC50 of 13.46 μM . This compound is part of a broader class of antifungal agents that are being developed to combat fungal infections, which have become a major public health concern due to increasing resistance to existing treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antifungal agent 78 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antifungal activity. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations would include the sourcing of raw materials, waste management, and adherence to regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

Antifungal agent 78 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Antifungal agent 78 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methods for antifungal agents.

    Biology: Investigated for its effects on fungal cell biology, including its impact on cell wall synthesis and integrity.

    Medicine: Explored as a potential treatment for fungal infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.

Mechanism of Action

The mechanism of action of Antifungal agent 78 involves the inhibition of key enzymes involved in fungal cell wall synthesis. Specifically, it targets the enzyme glucan synthase, which is responsible for the production of beta-(1,3)-d-glucan, an essential component of the fungal cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antifungal agent 78 is unique in its specific structural modifications that enhance its potency against Fusarium graminearum. Its EC50 value of 13.46 μM indicates a high level of activity, making it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C18H12F2N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-oxazole

InChI

InChI=1S/C18H12F2N2O2/c19-12-6-7-14(20)13(8-12)17-22-16(10-23-17)18-21-15(9-24-18)11-4-2-1-3-5-11/h1-8,10,15H,9H2/t15-/m1/s1

InChI Key

ALNHRURERPZLOR-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=COC(=N2)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4

Origin of Product

United States

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